Se-NSAID-8

描述

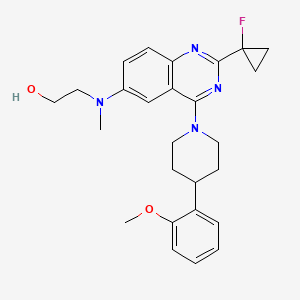

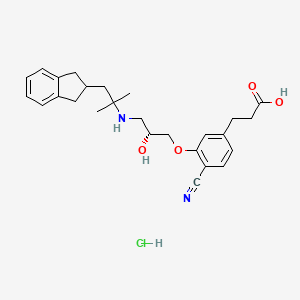

Se-NSAID-8 is a derivative of nonsteroidal anti-inflammatory drugs (NSAIDs) that contains selenium (Se) as selenoesters or diacyl diselenides . These derivatives have demonstrated anticancer activity . The introduction of selenium into organic scaffolds has been shown to be a promising framework in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of Se-NSAID derivatives, including Se-NSAID-8, was achieved following similar synthetic routes . Selenoesters of series I were obtained by the reaction of the NSAID acyl chloride with an aqueous solution of sodium hydrogen selenide (NaHSe) formed in situ, followed by the addition of the corresponding bromide with different terminations .Molecular Structure Analysis

The structural modifications involved in the design of the Se-NSAID compounds implied the introduction of a Se(C=O) group that increased the length of the main side chain and the conformational freedom, by introducing both a hydrogen bond acceptor (C=O) and a Se atom . The inclusion of these moieties could enhance the inter- and intramolecular interactions .Chemical Reactions Analysis

Se-NSAID derivatives were thermally characterized to establish thermal stability criteria and detect possible polymorphic forms . Compounds were analyzed by a combination of thermogravimetry, differential scanning calorimetry, and X-ray diffraction techniques .Physical And Chemical Properties Analysis

Se-NSAID derivatives, including Se-NSAID-8, were thermally characterized to establish thermal stability criteria and detect possible polymorphic forms . The compounds were analyzed by a combination of thermogravimetry, differential scanning calorimetry, and X-ray diffraction techniques .科学研究应用

Anticancer Activity

Se-NSAID-8 derivatives have shown promising results in anticancer evaluations . They exhibit antiproliferative effects on a variety of cancer cell lines, including colon cancer . The introduction of selenium into NSAID structures has led to compounds that not only show antioxidant activity but also selectively induce toxicity in cancer cells while sparing nonmalignant cells .

Antioxidant Properties

The antioxidant capabilities of Se-NSAID-8 are significant, as they have been assessed using the DPPH radical scavenging assay. These derivatives display antioxidant activity in a time- and dose-dependent manner, which is crucial for reducing oxidative stress in cells .

Thermal Stability and Polymorphism

Se-NSAID-8 compounds have been thermally characterized to establish criteria for thermal stability and to detect possible polymorphic forms. This is vital for the development of stable pharmaceutical formulations and understanding the physical properties of the drug .

In Vivo Efficacy

In vivo studies, particularly using mouse xenograft models for colon cancer, have demonstrated that Se-NSAID-8 can significantly suppress tumor growth. This highlights the potential for these compounds to be developed into effective anticancer drugs .

Design and Synthesis of Bioisosteric Compounds

The design and synthesis of Se-NSAID-8 involve bioisosteric replacement with selenium, which has led to a new generation of NSAID derivatives. These compounds are being explored for their therapeutic applications, including their role as precursors for selenocompounds .

Chemopreventive Potential

Research suggests that Se-NSAID-8 derivatives could serve as chemo-preventive agents, especially in colorectal and prostate cancers. This is based on epidemiological and preclinical studies that have highlighted the role of NSAIDs in cancer prevention .

未来方向

The introduction of selenium into organic scaffolds, as seen in Se-NSAID-8, has been demonstrated to be a promising framework in the field of medicinal chemistry . This work constitutes the first report on in vitro and in vivo anticancer activity of an unprecedented Se-NSAID hybrid derivative and its rational use for developing precursors for bioisosteric selenocompounds with appealing therapeutic applications .

属性

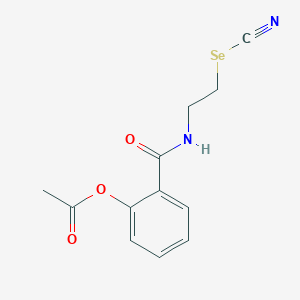

IUPAC Name |

[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3Se/c1-9(15)17-11-5-3-2-4-10(11)12(16)14-6-7-18-8-13/h2-5H,6-7H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLOEJJBOLNYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NCC[Se]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Se-NSAID-8 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)

![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)